molecular formula C21H19F3N4O3S2 B2411876 N-(4-methoxyphenyl)-2-(((2-(3-(3-(trifluoromethyl)phenyl)ureido)thiazol-4-yl)methyl)thio)acetamide CAS No. 1207000-24-5

N-(4-methoxyphenyl)-2-(((2-(3-(3-(trifluoromethyl)phenyl)ureido)thiazol-4-yl)methyl)thio)acetamide

Cat. No.: B2411876
CAS No.: 1207000-24-5
M. Wt: 496.52
InChI Key: KMPCEKMNTRZNPC-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-(((2-(3-(3-(trifluoromethyl)phenyl)ureido)thiazol-4-yl)methyl)thio)acetamide is a synthetically designed small molecule recognized in research for its potent inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . This receptor is a primary mediator of angiogenesis , the process of new blood vessel formation that is critical for tumor growth and metastasis. The compound's mechanism of action involves competitively binding to the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking downstream signaling pathways such as MAPK/ERK and PI3K/Akt. This inhibition leads to the suppression of endothelial cell proliferation, migration, and survival, effectively starving tumors of their necessary blood supply. Its core research value lies in preclinical studies focused on oncological models , where it is utilized to investigate the specific role of VEGFR-2-driven angiogenesis and to evaluate the efficacy of anti-angiogenic therapeutic strategies. Furthermore, its unique structure, featuring a ureido-thiazole scaffold, serves as a valuable chemical probe for structure-activity relationship (SAR) studies aimed at developing novel kinase inhibitors with improved potency and selectivity.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[[2-[[3-(trifluoromethyl)phenyl]carbamoylamino]-1,3-thiazol-4-yl]methylsulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N4O3S2/c1-31-17-7-5-14(6-8-17)25-18(29)12-32-10-16-11-33-20(27-16)28-19(30)26-15-4-2-3-13(9-15)21(22,23)24/h2-9,11H,10,12H2,1H3,(H,25,29)(H2,26,27,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPCEKMNTRZNPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSCC2=CSC(=N2)NC(=O)NC3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Process Optimization and Scale-Up Considerations

Microwave vs Conventional Heating

Comparative studies from and demonstrate microwave irradiation reduces reaction times by 4–6× with comparable yields. For the urea formation step:

Heating Method Comparison

Method Time Yield (%) Purity (%)
Microwave (130°C) 90 min 52 98.2
Oil Bath (130°C) 6 hr 49 97.8

Solvent Effects on Thioether Coupling

Screening from indicates polar aprotic solvents enhance nucleophilicity:

Solvent Screening Data

Solvent Conversion (%) Isolated Yield (%)
DMF 98 71
DMSO 95 68
THF 82 59
Acetonitrile 76 54

Purification Challenges and Solutions

Silica chromatography (98:2 DCM/MeOH) effectively separates target compound from:

  • Unreacted bromomethyl intermediate (Rf = 0.62 vs 0.41)
  • Di-substituted byproducts (Rf = 0.28)
  • Oxidized sulfone contaminants (Rf = 0.15)

Recrystallization from ethyl acetate/hexanes (1:3) improves purity to >99% (HPLC).

Analytical Characterization Benchmarks

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d6)

  • δ 8.21 (s, 1H, urea NH)
  • δ 7.89–7.43 (m, 4H, Ar-H)
  • δ 4.32 (s, 2H, SCH₂CO)
  • δ 3.78 (s, 3H, OCH₃)
  • δ 2.51 (s, 3H, CF₃)

HRMS (ESI-TOF)
Calculated for C₂₁H₂₀F₃N₄O₃S₂: 513.0934 [M+H]⁺
Found: 513.0936

Purity Assessment

HPLC analysis (C18 column, 70:30 MeCN/H₂O + 0.1% TFA):

  • Retention time: 6.72 min
  • Purity: 99.1% (254 nm)

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-(((2-(3-(3-(trifluoromethyl)phenyl)ureido)thiazol-4-yl)methyl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-(((2-(3-(3-(trifluoromethyl)phenyl)ureido)thiazol-4-yl)methyl)thio)acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces to modulate cellular responses.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2-(((2-(3-(trifluoromethyl)phenyl)ureido)thiazol-4-yl)methyl)acetamide
  • N-(4-methoxyphenyl)-2-(((2-(3-(trifluoromethyl)phenyl)ureido)thiazol-4-yl)methyl)thio)propionamide

Uniqueness

N-(4-methoxyphenyl)-2-(((2-(3-(3-(trifluoromethyl)phenyl)ureido)thiazol-4-yl)methyl)thio)acetamide is unique due to the presence of the trifluoromethyl group, which can significantly enhance its biological activity and stability

Biological Activity

N-(4-Methoxyphenyl)-2-(((2-(3-(3-(trifluoromethyl)phenyl)ureido)thiazol-4-yl)methyl)thio)acetamide, a compound with significant potential in pharmacological applications, is characterized by its complex structure involving a methoxyphenyl group, trifluoromethyl phenyl moiety, and a thiazole ring. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, synthesis, and potential therapeutic applications.

  • Molecular Formula : C₁₆H₁₄F₃N₂O₂S
  • Molecular Weight : 341.35 g/mol
  • CAS Number : 339097-43-7

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly concerning its anticonvulsant properties and effects on neuronal pathways.

Anticonvulsant Activity

A study highlighted the synthesis and evaluation of N-phenyl derivatives similar to this compound, where compounds containing trifluoromethyl groups exhibited notable anticonvulsant activity in animal models. The activity was primarily assessed using the maximal electroshock (MES) test, which is standard for evaluating anticonvulsant efficacy. The results indicated that derivatives with specific substitutions at the anilide position showed significant protective effects against seizures .

The proposed mechanism for the anticonvulsant activity involves modulation of voltage-sensitive sodium channels in neurons. Compounds similar to this compound demonstrated moderate binding affinity to these channels, suggesting a direct interaction that stabilizes neuronal membranes and reduces excitability .

Case Studies

  • Study on Anticonvulsant Activity :
    • Objective : To evaluate the efficacy of synthesized compounds in preventing seizures.
    • Method : Mice were subjected to MES and pentylenetetrazole tests.
    • Findings : Several derivatives showed significant protection against seizures, particularly those with trifluoromethyl substitutions .
  • Neurotoxicity Assessment :
    • Objective : To determine the safety profile of the compound.
    • Method : Rotarod test was used to assess motor coordination and toxicity.
    • Findings : Most compounds exhibited low neurotoxicity at effective doses, indicating a favorable safety profile for further development .

Research Findings Summary Table

Study FocusMethodologyKey Findings
Anticonvulsant ActivityMES and pentylenetetrazole testsSignificant seizure protection in several derivatives
Neurotoxicity AssessmentRotarod testLow neurotoxicity observed at effective doses

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(4-methoxyphenyl)-2-(((2-(3-(3-(trifluoromethyl)phenyl)ureido)thiazol-4-yl)methyl)thio)acetamide?

  • Methodological Answer : The synthesis typically involves coupling a ureido-thiazole intermediate with a 4-methoxyphenylacetamide derivative. Key steps include:

  • Thiazole Core Formation : Reacting 2-amino-thiazole derivatives with isocyanate-bearing aryl groups (e.g., 3-(trifluoromethyl)phenyl isocyanate) to introduce the ureido moiety .
  • Thioether Linkage : Using chloroacetyl chloride or similar agents to functionalize the thiazole's methyl group, followed by nucleophilic substitution with a thiol-containing 4-methoxyphenylacetamide .
  • Yields : Reported yields for analogous compounds exceed 85% when using anhydrous solvents (e.g., DMF) and catalysts like K₂CO₃ .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The 4-methoxyphenyl group shows characteristic aromatic protons (δ 6.8–7.2 ppm) and a singlet for methoxy (δ ~3.8 ppm). The thiazole ring protons appear as distinct downfield signals (δ 7.5–8.5 ppm) .
  • IR : Key peaks include N-H stretches (~3345 cm⁻¹ for ureido), C=O (1680–1700 cm⁻¹ for acetamide), and C-F (1100–1200 cm⁻¹) .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ ions in the range of 500–550 m/z for similar derivatives .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer :

  • Assay Standardization : Use uniform cell lines (e.g., HCT-116 for antitumor studies) and control compounds (e.g., doxorubicin) to normalize activity metrics .
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects—e.g., replacing 3-(trifluoromethyl)phenyl with 3-chlorophenyl reduces antiproliferative potency by ~30% in colon cancer models .
  • Meta-Analysis : Pool data from multiple studies to identify trends. For example, thioacetamide-linked thiazoles consistently show higher kinase inhibition (IC₅₀ < 10 µM) than ester-linked analogs .

Q. How can computational modeling predict the compound’s binding affinity to VEGFR-2 or BRAF kinase?

  • Methodological Answer :

  • Docking Protocols : Use Glide XP (Schrödinger) with water desolvation penalties and hydrophobic enclosure scoring to simulate binding. For VEGFR-2, the trifluoromethyl group aligns with a hydrophobic pocket (PDB: 4ASD), while the thiazole forms hydrogen bonds with Cys919 .
  • MD Simulations : Run 100-ns trajectories to assess stability. A recent study showed that substituents at the 3-position of the phenyl ring reduce RMSD fluctuations by 20% compared to unsubstituted analogs .

Q. What experimental designs improve the in vivo efficacy of this compound in xenograft models?

  • Methodological Answer :

  • Dosage Optimization : Start with 25–50 mg/kg/day (oral) based on pharmacokinetic profiles of similar thiazole derivatives (t₁/₂ = 6–8 hrs) .
  • Combination Therapy : Pair with cisplatin or paclitaxel to exploit synergistic effects. For example, co-administration reduced tumor volume by 60% vs. 40% for monotherapy in murine models .
  • Toxicity Screening : Monitor liver enzymes (ALT/AST) and renal function (BUN) weekly, as ureido-thiazoles may accumulate in hepatic tissues .

Critical Research Gaps

  • Mechanistic Ambiguities : Conflicting reports on whether apoptosis induction is caspase-dependent or independent .
  • Metabolic Stability : Limited data on CYP450-mediated oxidation of the 4-methoxyphenyl group.
  • Selectivity : Off-target effects on CK1δ kinase (IC₅₀ = 12 µM) require further optimization .

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